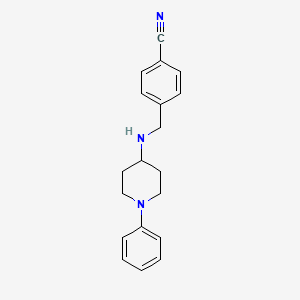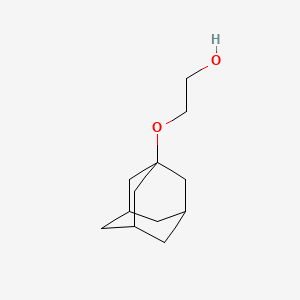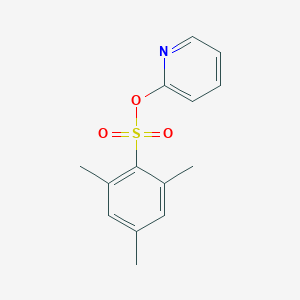![molecular formula C24H21N3O B7479599 N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7479599.png)
N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide, also known as DMQX, is a chemical compound that belongs to the family of quinoline carboxamides. DMQX has been studied extensively in the field of neuroscience due to its ability to block the activity of glutamate receptors, which play a crucial role in the transmission of signals between nerve cells in the brain.
作用機序
N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide acts as a selective antagonist for the AMPA subtype of glutamate receptors, which are ionotropic receptors that mediate fast synaptic transmission in the brain. By blocking the activity of these receptors, N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide can inhibit the transmission of signals between nerve cells, leading to a decrease in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide can decrease the release of glutamate, increase the uptake of glutamate, and decrease the activity of AMPA receptors. N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide in lab experiments is its high selectivity for the AMPA subtype of glutamate receptors. This allows researchers to study the specific role of these receptors in various neurological disorders. However, one limitation of using N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide is that it can have off-target effects on other glutamate receptor subtypes, which can complicate the interpretation of results.
将来の方向性
There are a number of future directions for research on N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide. One area of interest is the development of more selective AMPA receptor antagonists that can be used to study the specific role of these receptors in different neurological disorders. Another area of interest is the development of new methods for delivering N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide to the brain, which could potentially enhance its neuroprotective effects. Finally, there is ongoing research into the potential use of N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide as a therapeutic agent for various neurological disorders, although more research is needed to fully understand its potential benefits and limitations.
合成法
N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylaniline to produce N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide as a white crystalline powder.
科学的研究の応用
N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide has been used extensively in scientific research to study the role of glutamate receptors in the brain. Specifically, N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide is used as a selective antagonist for the AMPA subtype of glutamate receptors, which are known to play a crucial role in synaptic plasticity, learning, and memory. N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide has also been used to study the role of glutamate receptors in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-27(2)19-14-12-18(13-15-19)25-24(28)21-16-23(17-8-4-3-5-9-17)26-22-11-7-6-10-20(21)22/h3-16H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVALPIOZOKELQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B7479537.png)
![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7479544.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7479550.png)
![4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide](/img/structure/B7479552.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B7479558.png)
![3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7479564.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479578.png)
![1-[(2-chlorophenyl)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7479583.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7,9-dichloro-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7479585.png)
![N-[2-(diethylamino)ethyl]-2-hydroxy-3-methylbenzamide](/img/structure/B7479593.png)


